Methyl 3-hydroxyheptanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxyheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-7(9)6-8(10)11-2/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRWENVOBJMPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276587 | |
| Record name | Heptanoic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15889-95-9 | |
| Record name | Heptanoic acid, 3-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15889-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within 3 Hydroxyalkanoate Methyl Esters Research
Methyl 3-hydroxyheptanoate belongs to the family of 3-hydroxyalkanoate (3HA) methyl esters, which are characterized by a hydroxyl group on the third carbon atom from the ester functional group. Research into 3HA methyl esters is extensive, driven by their roles as key intermediates in various synthetic pathways and as building blocks for biodegradable polymers.
The synthesis of optically active 3-hydroxyalkanoates, including this compound, has been a significant area of investigation. Chemoenzymatic methods are prominent in this field. For instance, the reduction of 3-oxoalkanoates using baker's yeast has been shown to produce (R)-3-hydroxyalkanoates. tandfonline.comtandfonline.comresearchgate.net Furthermore, enzymatic resolutions, such as the hydrolysis of racemic methyl 3-butanoyloxyalkanoates with lipases like that from Geotrichum candidum, have been employed to obtain both enantiomers with varying degrees of optical purity. tandfonline.comtandfonline.comresearchgate.net Gas chromatography is a crucial analytical technique for identifying and quantifying methyl esters of 3-hydroxyalkanoic acids, including this compound. tandfonline.comgoogle.com
Significance in Polymer Precursor Chemistry and Stereoselective Synthesis Research
Chemical Synthesis Approaches
Chemical synthesis offers robust and scalable methods for producing this compound. Key strategies include the direct esterification of the corresponding hydroxy acid, asymmetric hydrogenation of a β-keto ester precursor, and other enantioselective pathways.
Esterification Reactions for this compound
The direct esterification of 3-hydroxyheptanoic acid with methanol (B129727) is a straightforward method for synthesizing its corresponding methyl ester. This acid-catalyzed reaction typically involves heating the reactants in the presence of a strong acid catalyst.
Commonly used methods for the esterification of functionalized carboxylic acids, which are applicable to 3-hydroxyheptanoic acid, include:
Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid with an excess of alcohol (methanol) and a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. For instance, a method used for other hydroxy fatty acids involves heating the acid in methanol with a final concentration of 0.5 M HCl at 80 °C for 24 hours. uniba.it
Chlorotrimethylsilane (B32843) (TMSCl) Mediated Esterification: A wide variety of functionalized carboxylic acids can be efficiently converted into their corresponding alkyl esters by treatment with an alcohol and chlorotrimethylsilane. unirioja.es This method is generally mild and tolerates various functional groups. unirioja.es The typical procedure involves heating the carboxylic acid, methanol, and chlorotrimethylsilane at around 60°C for a few hours. unirioja.es
The selection of the esterification method depends on factors such as the scale of the reaction, the stability of the starting material to acidic conditions, and the desired purity of the final product.
Asymmetric Hydrogenation of β-Keto Esters
A highly effective and widely used method for producing enantiomerically pure β-hydroxy esters is the asymmetric hydrogenation of their corresponding β-keto ester precursors. For this compound, the precursor is methyl 3-oxoheptanoate. This reaction utilizes chiral catalysts to selectively produce one enantiomer over the other.
Ruthenium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are prominent in this field. The hydrogenation of β-keto esters using BINAP-Ru(II) complexes is a practical method known for its high chemical and optical yields. orgsyn.org This approach allows for high substrate concentrations and simple product isolation via distillation. orgsyn.org
A specific example includes the asymmetric hydrogenation of ethyl 4-chloro-3-oxobutanoate catalyzed by a Ru(II) complex, which proceeds with high enantioselectivity. arkat-usa.org Similarly, the hydrogenation of methyl 3-oxobutanoate can be achieved with high efficiency using a BINAP-Ru(II) catalyst, yielding (R)-(-)-methyl 3-hydroxybutanoate in over 95% yield and up to 98% enantiomeric excess (ee). orgsyn.org These established procedures provide a strong basis for the asymmetric hydrogenation of methyl 3-oxoheptanoate.
Table 1: Examples of Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Methyl 3-oxobutanoate | (R)-BINAP-Ru(II) | (R)-Methyl 3-hydroxybutanoate | 92-96% | 97-98% | orgsyn.org |
| Methyl 3-oxobutanoate | Tartaric acid-modified Raney Nickel | Methyl 3-hydroxybutanoate | - | up to 87% | orgsyn.org |
| Ethyl 4-chloro-3-oxobutanoate | Baker's Yeast (with additives) | (R)- or (S)-Ethyl 4-chloro-3-hydroxybutanoate | High | 90-97% | arkat-usa.org |
Enantioselective Synthesis Pathways
Beyond asymmetric hydrogenation, other enantioselective strategies can be employed to access specific stereoisomers of this compound and its analogs. These methods often involve the use of chiral auxiliaries, stoichiometric chiral reagents, or biocatalysis, which is discussed in more detail in the following section.
One approach involves the stereocontrolled reduction of β-keto esters using chiral reducing agents. For instance, oxazaborolidine catalysts can be used for the stereoselective reduction of α-L-amino-β-keto esters, yielding statine (B554654) analogues with high diastereoselectivity. acgpubs.org
Chemoenzymatic processes also offer powerful routes. For example, methyl 3-oxohept-6-enoate can be synthesized and then subjected to chiral transformations to isolate a specific enantiomer. biosynth.com The development of such pathways is crucial for accessing complex chiral molecules, such as the cytotoxic cyclodepsipeptide onchidin, which contains a (S)-methyl 3-amino-7-hydroxyheptanoate fragment. researchgate.net
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. Both whole-cell systems and isolated engineered enzymes are utilized for the production of hydroxy-fatty acid methyl esters like this compound.
Whole-Cell Catalysis for Hydroxy- and Keto-Fatty Acid Methyl Ester Production
Whole-cell biocatalysts leverage the metabolic machinery of microorganisms to perform complex chemical transformations. A significant advantage is the in-situ regeneration of expensive cofactors, such as NAD(P)H, by the cell's metabolism. nih.gov
Engineered Escherichia coli strains are commonly used as whole-cell catalysts. For example, a system combining an engineered P450 BM3 variant with an alcohol dehydrogenase (cpADH5) has been developed for the biosynthesis of hydroxy- and keto-fatty acid methyl esters (FAMEs). nih.gov This whole-cell biocatalyst was shown to accept methyl heptanoate (B1214049) as a substrate, demonstrating its potential for producing derivatives like this compound. nih.gov The study reported that the engineered P450 variant exhibited a 23-fold higher initial oxidation rate toward methyl hexanoate (B1226103) compared to the wild-type enzyme. nih.gov
Another strategy involves the regioselective biooxidation of FAMEs using E. coli cells expressing the alkane monooxygenase AlkBGT from Pseudomonas putida. researchgate.net These catalysts have proven effective in functionalizing medium-chain fatty acid methyl esters specifically at the terminal (ω) position. researchgate.net While this specific system targets the end of the alkyl chain, it highlights the potential of monooxygenase-based whole-cell biocatalysis for the targeted oxyfunctionalization of FAMEs.
Table 2: Whole-Cell Biocatalysis for Hydroxy-FAME Production
| Biocatalyst System | Substrate(s) | Product(s) | Key Findings | Reference |
| Engineered E. coli (P450 BM3 + cpADH5) | Methyl hexanoate, Methyl heptanoate, etc. | Hydroxy- and keto-FAMEs | 23-fold higher initial oxidation rate for methyl hexanoate with engineered P450. Accepts methyl heptanoate. | nih.gov |
| Recombinant E. coli (AlkBGT) | Nonanoic acid methyl ester | 9-Hydroxynonanoic acid methyl ester | 95% yield of terminal alcohol. | researchgate.net |
| E. coli (Oleate hydratase Em_OhyA) | Unsaturated fatty acids from waste cooking oil | (R)-10-hydroxy fatty acids | Product mixture with 80% content of newly formed hydroxyl group. | uniba.it |
Engineered Enzyme Systems for Stereoselective Reduction
The use of isolated, often immobilized, engineered enzymes provides a more controlled environment for stereoselective synthesis compared to whole-cell systems. Ketoreductases (KREDs) are a class of enzymes extensively studied and engineered for the asymmetric reduction of prochiral ketones to chiral alcohols. rsc.org
The performance of baker's yeast (Saccharomyces cerevisiae) in reducing β-keto esters has been significantly improved by genetically engineering the levels of key reductase enzymes. nih.govacs.org By creating strains that either lack or overexpress enzymes like fatty acid synthase (Fasp), aldo-keto reductase (Ypr1p), or α-acetoxy ketone reductase (Gre2p), the stereoselectivity of the reduction can be fine-tuned to favor the desired (R)- or (S)-hydroxy ester. acs.orgresearchgate.net
Structure-guided protein engineering of KREDs has led to the development of highly efficient and selective biocatalysts. For example, novel chemoenzymatic routes have been developed for synthesizing key pharmaceutical intermediates through the application of dynamic reductive kinetic resolution (DYRKR) to establish multiple stereocenters with excellent selectivity (>99% de, >99% ee). rsc.orgresearchgate.net These engineered enzymes can be applied to a broad range of substrates, including aliphatic β-keto esters, to produce valuable chiral synthons. rsc.orgtandfonline.com The immobilization of these enzymes further enhances their industrial applicability by allowing for easy recycling and reuse. acs.org
Chemo-Enzymatic Strategies for Chiral Hydroxyalkanoate Methyl Esters
Chemo-enzymatic strategies represent a powerful convergence of chemical synthesis and biological catalysis, enabling the efficient production of high-purity chiral molecules such as hydroxyalkanoate methyl esters. These methods leverage the high selectivity of enzymes for specific reactions, such as asymmetric reduction or kinetic resolution, to create stereochemically defined centers that are often challenging to produce through purely chemical means. The primary chemo-enzymatic routes to chiral hydroxyalkanoate methyl esters involve either the asymmetric transformation of a prochiral substrate or the kinetic resolution of a racemic mixture.
A prominent strategy is the asymmetric reduction of a prochiral 3-oxoalkanoate methyl ester to the corresponding chiral 3-hydroxyalkanoate methyl ester. This transformation is frequently accomplished using ketoreductases (Kreds), which exhibit high enantioselectivity. Research into the synthesis of an unsaturated analog, (S)-methyl 3-hydroxyhex-5-enoate, demonstrated the effectiveness of this approach. mdpi.com In a screening of various Kreds for the reduction of methyl 3-oxohex-5-enoate, several enzymes showed excellent activity and enantioselectivity, with Kred-119 ultimately producing the desired (S)-alcohol with a 79% yield and an outstanding enantiomeric excess (ee) of over 99%. mdpi.com The results highlight how specific enzymes can be selected to favor the formation of a desired enantiomer. mdpi.com
Table 1: Enzymatic Reduction of Methyl 3-oxohex-5-enoate using Ketoreductases mdpi.com
| Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| Kred-A1C | >99 | >99 | S |
| Kred-A1D | >99 | >99 | S |
| Kred-119 | >99 | >99 | S |
| Kred-B1F | >99 | 91 | S |
| Kred-101 | >99 | 90 | S |
Another widely used chemo-enzymatic method is the kinetic resolution of a racemic mixture of 3-hydroxyalkanoate esters. This technique relies on an enzyme, typically a lipase (B570770), to selectively acylate or hydrolyze one enantiomer faster than the other, allowing for the separation of the two. For instance, the enzymatic resolution of racemic methyl 3-butanoyloxyalkanoates of varying chain lengths (C10, C14, C18) has been successfully achieved using lipase from Geotrichum candidum. researchgate.net This process yielded both the unreacted (R)-enantiomer and the hydrolyzed (S)-enantiomer with moderate to good optical purity (32–92% ee) and yields between 40–60% for each. researchgate.net While effective, lipase-catalyzed interesterification for the same substrates was found to proceed with similar enantioselectivity but at a much slower conversion rate. researchgate.net
An alternative and novel "green" strategy involves the use of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by bacteria, as a substrate for producing 3-hydroxyalkanoate methyl esters (3HAMEs). A process utilizing lipase-catalyzed transesterification of a medium-chain-length-co-long-chain-length PHA (mcl-co-lcl PHA) in the presence of methanol has been developed. researchgate.net This method successfully produced a mixture of 3HAMEs, including this compound. Under optimized conditions, a methyl ester content of 96.5% was achieved, demonstrating a viable biocatalytic route from a renewable polymer feedstock to valuable chiral building blocks. researchgate.net
Advanced biocatalytic cascades have also been explored. For example, an engineered cytochrome P450BM3 coupled with a cpADH5 (alcohol dehydrogenase) has been utilized for the generation of hydroxyl-functionalized fatty acid methyl esters, including methyl 3-hydroxyhexanoate (B1247844), a close analog of this compound. nih.gov These multi-enzyme systems can perform sequential reactions in a single pot, increasing efficiency and reducing waste.
Compound Index
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 3-hydroxyhexanoate |
| (S)-Methyl 3-hydroxyhex-5-enoate |
| Methyl 3-oxoheptanoate |
| Methyl 3-oxohex-5-enoate |
| Methyl 3-butanoyloxyalkanoates |
| 3-Hydroxyalkanoate methyl esters (3HAMEs) |
Biosynthesis and Microbial Production of 3 Hydroxyheptanoate Monomers
Microbial Strains for 3-Hydroxyalkanoate Production
A variety of microorganisms naturally produce and store PHAs as intracellular carbon and energy reserves. Several of these have been extensively studied and genetically engineered to optimize the production of specific 3-hydroxyalkanoates, including 3-hydroxyheptanoate.
Cupriavidus necator (formerly Ralstonia eutropha) in 3-Hydroxyhexanoate (B1247844) Production
Cupriavidus necator, a non-pathogenic bacterium, is renowned for its high-yield production of short-chain-length (scl) PHAs, particularly poly(3-hydroxybutyrate) (P(3HB)). nih.gov While its natural inclination is towards scl-PHA synthesis, research has shown that C. necator can be engineered to produce copolymers containing medium-chain-length (mcl) monomers like 3-hydroxyhexanoate (3HHx) when supplied with appropriate fatty acids. mdpi.comcdnsciencepub.com For instance, recombinant strains of C. necator have been developed to produce poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) from plant oils. nih.gov The metabolic versatility of C. necator makes it a robust platform for metabolic engineering aimed at producing a wider range of PHA monomers. scielo.org.mx
Pseudomonas oleovorans and Related Bacterial Systems
Pseudomonas species, particularly fluorescent pseudomonads like Pseudomonas putida, are well-known for their ability to synthesize mcl-PHAs, which consist of 3-hydroxy fatty acids with carbon chain lengths from 6 to 14. nih.govasm.org These bacteria can accumulate large quantities of PHAs from inexpensive carbon sources. nih.gov The composition of the resulting PHA is dependent on the specific PHA synthase enzymes, the carbon source provided, and the active metabolic pathways. nih.gov When grown on fatty acids, Pseudomonas oleovorans can produce PHAs containing various mcl-3-hydroxyalkanoates, with a preference for monomers that are structurally related to the substrate. asm.org
Engineered Microbial Systems for Enhanced 3-Hydroxyheptanoate Accumulation
Metabolic engineering has been instrumental in enhancing the production of specific 3-hydroxyalkanoates, including 3-hydroxyheptanoate. A common strategy involves expressing heterologous genes in host organisms like Escherichia coli, which does not naturally produce PHAs. nih.govfrontiersin.org By introducing genes encoding for PHA synthases with broad substrate specificity and enzymes involved in precursor synthesis, recombinant E. coli can be engineered to produce various PHAs from structurally unrelated carbon sources like glucose. nih.govfrontiersin.org For instance, engineered E. coli has been successfully used for the production of P(3HB-co-3HHx). nih.govfrontiersin.org Similarly, engineering key metabolic nodes in natural PHA producers can redirect carbon flux towards the desired monomer, thereby increasing its accumulation. Deletions in the β-oxidation pathway, for example, can channel more fatty acid intermediates towards PHA synthesis. researchgate.net
Substrate Utilization and Metabolic Pathways
The synthesis of 3-hydroxyheptanoate monomers is intrinsically linked to the central carbon metabolism of the microorganism, particularly the pathways involved in the breakdown and synthesis of fatty acids.
Fatty Acid Metabolism and β-Oxidation Pathways
The β-oxidation cycle is a primary metabolic route for generating the (R)-3-hydroxyacyl-CoA precursors necessary for mcl-PHA synthesis, especially when fatty acids serve as the carbon source. nih.govresearchgate.net In this pathway, fatty acids are sequentially broken down, and the intermediates can be funneled into PHA biosynthesis. cabidigitallibrary.org The composition of the resulting PHA is often directly related to the chain length of the fatty acid substrate provided. nih.gov To produce 3-hydroxyheptanoate, which has an odd number of carbon atoms, odd-chain fatty acids are typically used as precursors.
Carbon Source Conversion to 3-Hydroxyalkanoates (e.g., Plant Oils, CO2, Sugars)
The ability of microorganisms to utilize a wide array of renewable carbon sources is a significant advantage for the sustainable production of 3-hydroxyalkanoates.
Plant Oils: Many bacteria, including C. necator and Pseudomonas species, can efficiently utilize plant oils for PHA production. mdpi.comnih.gov These oils provide a direct source of fatty acids that can be channeled into the β-oxidation pathway for the synthesis of mcl-PHA monomers. nih.gov Recombinant C. necator strains have been shown to produce P(3HB-co-3HHx) from soybean oil with high efficiency. cdnsciencepub.comnih.gov
CO2: Autotrophic microorganisms, such as the hydrogen-oxidizing bacterium C. necator, can utilize CO2 as a sole carbon source for growth and PHA production. nih.govresearchgate.netnih.gov Engineered strains of C. necator have demonstrated the ability to synthesize P(3HB-co-3HHx) from CO2, offering a potential route for carbon capture and valorization. nih.govnih.gov
Sugars: While sugars like glucose and fructose (B13574) are common carbon sources for microbial growth, their conversion to mcl-PHAs like those containing 3-hydroxyheptanoate often requires significant metabolic engineering. nih.govfrontiersin.orgnih.gov This is because the precursors for mcl-PHAs are typically derived from fatty acid metabolism rather than carbohydrate metabolism. nih.gov However, engineered pathways have been successfully created in bacteria like E. coli and C. necator to produce P(3HB-co-3HHx) from sugars. nih.govfrontiersin.org
Role of Specific Enzymes (e.g., PHA Synthases, Enoyl-CoA Hydratases)
The microbial synthesis of polyhydroxyalkanoates (PHAs) containing 3-hydroxyheptanoate (3HHp) monomers is a complex biological process orchestrated by a series of specific enzymes. The incorporation of medium-chain-length (MCL) monomers like 3-hydroxyheptanoate is largely dependent on the substrate specificity and catalytic activity of two key enzyme families: PHA synthases (PhaC) and enoyl-CoA hydratases (PhaJ). These enzymes form the core of the metabolic pathways that channel intermediates from fatty acid metabolism into the production of PHA biopolymers.
PHA Synthases (PhaC)
PHA synthases are the crucial enzymes in PHA biosynthesis, responsible for the final polymerization step. frontiersin.org They catalyze the conversion of (R)-3-hydroxyacyl-CoA monomers into the PHA polymer chain with the release of coenzyme A. researchgate.net The type of PHA synthase present in an organism, or introduced via genetic engineering, is a primary determinant of the monomer composition of the resulting polymer. frontiersin.org
Based on their substrate specificities and subunit composition, PHA synthases are categorized into four main classes:
Class I and Class III: These synthases preferentially polymerize short-chain-length (SCL) monomers, which consist of 3 to 5 carbon atoms, such as 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV). frontiersin.orgmdpi.com
Class II: These synthases, commonly found in Pseudomonas species, specifically polymerize medium-chain-length (MCL) monomers, which are composed of 6 to 14 carbon atoms. frontiersin.orgmdpi.com This class is therefore essential for the incorporation of 3-hydroxyheptanoate.
Class IV: These synthases are similar to Class I in that they polymerize SCL monomers but have a different subunit composition. frontiersin.orgmdpi.com
The engineering of microbial strains for 3HHp production often involves the introduction of a Class II PHA synthase. For instance, PHA synthases from bacteria such as Rhodococcus aetherivorans and Aeromonas caviae have been successfully expressed in other microbes to produce copolymers containing MCL monomers. nih.gov The choice of synthase is critical, as its affinity for various (R)-3-hydroxyacyl-CoA substrates directly influences the composition and properties of the final PHA polymer. frontiersin.org
| Enzyme | Class | Typical Monomer Substrates | Carbon Chain Length |
|---|---|---|---|
| PhaCCn (from Cupriavidus necator) | Class I | 3-hydroxybutyrate, 3-hydroxyvalerate | Short-chain-length (SCL; C3-C5) |
| PhaC1Pa (from Pseudomonas aeruginosa) | Class II | 3-hydroxyhexanoate, 3-hydroxyheptanoate, 3-hydroxyoctanoate (B1259324) | Medium-chain-length (MCL; C6-C14) |
| PhaCAc (from Allochromatium vinosum) | Class III | 3-hydroxybutyrate | Short-chain-length (SCL; C3-C5) |
| PhaCBmeg (from Bacillus megaterium) | Class IV | 3-hydroxybutyrate, 3-hydroxyvalerate | Short-chain-length (SCL; C3-C5) |
Enoyl-CoA Hydratases (PhaJ)
Enoyl-CoA hydratases provide a critical link between the fatty acid β-oxidation cycle and PHA biosynthesis. nih.gov Specifically, (R)-specific enoyl-CoA hydratases (PhaJ) catalyze the stereospecific hydration of trans-2-enoyl-CoA, an intermediate of fatty acid degradation, to form the (R)-3-hydroxyacyl-CoA monomer required by PHA synthase. nih.govtaylorandfrancis.com This pathway is a primary route for supplying MCL monomers like 3-hydroxyheptanoate when fatty acids or plant oils are used as the carbon source.
The native expression of these enzymes in many bacteria is often insufficient to produce high concentrations of MCL-PHA. Therefore, a common metabolic engineering strategy is to overexpress a heterologous phaJ gene. Research has shown that expressing the phaJ gene from Pseudomonas aeruginosa or Aeromonas caviae in production strains can significantly increase the accumulation and molar fraction of MCL monomers in the resulting PHA. nih.govnih.govmdpi.com For example, introducing phaJ variants with a high affinity for MCL substrates can redirect the metabolic flux from β-oxidation towards the synthesis of (R)-3-hydroxyacyl-CoA precursors, thereby enhancing the production of copolymers containing 3-hydroxyhexanoate and, by extension, 3-hydroxyheptanoate. mdpi.com
The enzyme encoded by phaJAc from A. caviae has been shown to exhibit (R)-specific hydration activity for trans-2-enoyl-CoA substrates with four to six carbon atoms, directly demonstrating its role in channeling intermediates from β-oxidation to PHA synthesis. nih.gov This enzymatic function is essential for creating diverse PHA copolymers with tailored material properties.
| Enzyme | Source Organism | Function | Substrate Example | Product |
|---|---|---|---|---|
| PhaJPa | Pseudomonas aeruginosa | Supplies (R)-3-hydroxyacyl-CoA from β-oxidation | trans-2-Heptenoyl-CoA | (R)-3-Hydroxyheptanoyl-CoA |
| PhaJAc | Aeromonas caviae | Channels β-oxidation intermediates to PHA synthesis | trans-2-Hexenoyl-CoA | (R)-3-Hydroxyhexanoyl-CoA |
| RhlY | Pseudomonas spp. | Implicated in 3-hydroxyalkanoate synthesis via β-oxidation | 2-trans-enoyl-CoA | (R)-3-hydroxyacyl-CoA |
Polymer Science: Methyl 3 Hydroxyheptanoate As a Monomer in Polyhydroxyalkanoates Phas
Copolymerization with Other Hydroxyalkanoates
The incorporation of 3-hydroxyheptanoate into PHA chains typically occurs through copolymerization with other hydroxyalkanoate monomers, most notably 3-hydroxybutyrate (B1226725) (3HB). This results in the formation of copolymers with tailored properties.
The biosynthesis of P(3HB-co-3HHp) has been achieved in several microorganisms, often requiring specific genetic modifications and cultivation strategies.
Rhodospirillum rubrum : This phototrophic bacterium has demonstrated the ability to produce a copolyester containing 3-hydroxyheptanoate units when cultivated on beta-hydroxyheptanoic acid as a carbon source. The resulting polymer also contained 3-hydroxybutyrate (3HB), 3-hydroxyvalerate (B1259860) (3HV), and 3-hydroxyhexanoate (B1247844) (3HHx) monomer units nih.gov.
Engineered Ralstonia eutropha : Recombinant strains of Ralstonia eutropha (now known as Cupriavidus necator) have been engineered to synthesize PHAs containing 3-hydroxyheptanoate. For instance, a strain harboring the PHA synthase gene (phaC2) from Rhodococcus aetherivorans was capable of incorporating 3HHp when heptanoate (B1214049) was supplied as a carbon source.
Engineered Pseudomonas putida : Strains of Pseudomonas putida have been genetically modified to produce copolymers containing 3HHp. These bacteria are known for their robust metabolism of fatty acids, which can be channeled into PHA production.
The synthesis of these copolymers is dependent on the activity of PHA synthase, the key enzyme in PHA polymerization. The substrate specificity of the PHA synthase plays a crucial role in determining which monomers are incorporated into the growing polymer chain. For the inclusion of 3HHp, a PHA synthase with an affinity for medium-chain-length 3-hydroxyacyl-CoAs is required.
Beyond its incorporation as a comonomer in P(3HB-co-3HHp), 3-hydroxyheptanoate can also be the primary constituent of MCL-PHAs. A significant achievement in this area is the production of a homopolymer of 3-hydroxyheptanoate, P(3HHp).
A mutant strain of Pseudomonas putida KT2442, designated KTOY06, in which the β-oxidation genes fadB and fadA were deleted, was shown to accumulate P(3HHp) as a homopolymer when heptanoate was provided as the sole carbon source. This genetic modification prevents the breakdown of heptanoate into smaller molecules, thereby directing the metabolic flux towards the synthesis and polymerization of 3-hydroxyheptanoyl-CoA.
The P(3HHp) homopolymer produced by this mutant strain exhibited the characteristics of an amorphous material, lacking any discernible crystallinity. This is a common feature of MCL-PHAs with longer alkyl side chains, which hinder the orderly packing of polymer chains required for crystallization.
| Property | Value |
| Polymer | Poly(3-hydroxyheptanoate) (P3HHp) |
| Producing Organism | Pseudomonas putida KTOY06 (fadBA knockout) |
| Carbon Source | Heptanoate |
| Maximum PHA Content (% of cell dry weight) | 71% |
| Weight-Average Molecular Weight (Mw) | 455 kDa |
| Crystallinity | Amorphous |
| Thermal Degradation Temperature | ~250 °C |
This table presents data on the production and properties of the P(3HHp) homopolymer.
Influence of 3-Hydroxyheptanoate Units on Polymer Microstructure
The incorporation of 3-hydroxyheptanoate units into the PHA polymer chain has a profound effect on the resulting material's microstructure, which in turn dictates its macroscopic properties.
The monomer composition of P(3HB-co-3HHp) can be controlled to some extent by adjusting the cultivation conditions, such as the concentration of the carbon source (e.g., heptanoate) and the specific activity of the PHA synthase.
The sequence distribution of monomers within a copolymer chain is a critical factor influencing its properties. For PHAs, this is often analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. The analysis of the carbonyl carbon resonances in the 13C-NMR spectrum can provide information about the dyad and triad sequences of the monomers (e.g., HB-HB, HB-HHp, HHp-HB, HHp-HHp). A statistical or random distribution of monomer units is often observed in microbially synthesized copolymers, although block-like structures can also occur under certain conditions.
While detailed sequence analysis studies specifically for P(3HB-co-3HHp) are not extensively documented, the principles derived from studies of similar copolymers like P(3HB-co-3HHx) can be applied. In these copolymers, the introduction of the longer side chain of the MCL monomer disrupts the crystalline lattice of the P(3HB) segments.
The P(3HHp) homopolymer, being composed of a single monomer unit, has a uniform microstructure. Its amorphous nature is a direct consequence of the butyl side chains of the 3-hydroxyheptanoate units, which prevent the polymer from crystallizing.
PHA synthases exhibit a high degree of stereoselectivity, almost exclusively polymerizing the (R)-enantiomer of 3-hydroxyacyl-CoA substrates. This stereospecificity is a hallmark of PHA biosynthesis and results in the production of isotactic polymers, where the side chains are all oriented in the same direction along the polymer backbone.
It is well-established that the catalytic mechanism of PHA synthases involves a stereospecific binding pocket that accommodates the (R)-form of the substrate. Therefore, it is expected that the 3-hydroxyheptanoate units incorporated into PHAs are in the (R)-configuration. This stereoregularity is crucial for the material properties of PHAs, including their crystallinity and biodegradability.
Research on Polymerization Mechanisms
The polymerization of 3-hydroxyheptanoyl-CoA into a PHA chain is catalyzed by PHA synthase via a two-step enzymatic reaction. The generally accepted mechanism for Class I and Class II PHA synthases, which are single-subunit enzymes, is as follows:
Acylation: The catalytic cysteine residue in the active site of the PHA synthase performs a nucleophilic attack on the thioester bond of a 3-hydroxyheptanoyl-CoA molecule. This results in the formation of a covalent acyl-enzyme intermediate, and coenzyme A is released.
Elongation: The hydroxyl group of the next incoming 3-hydroxyheptanoyl-CoA molecule attacks the thioester bond of the acyl-enzyme intermediate. This leads to the formation of a new ester bond and the elongation of the polymer chain by one monomer unit. The elongated chain remains covalently attached to the enzyme.
This process is repeated, with the growing polymer chain being transferred to each new monomer that enters the active site. The processivity of the enzyme allows for the synthesis of high-molecular-weight polymers. The substrate specificity of the PHA synthase, which is determined by the size and shape of its active site, dictates the range of 3-hydroxyacyl-CoAs that can be accepted as substrates and thus incorporated into the final polymer.
Anionic Ring-Opening Polymerization of Related Lactones
The anionic ring-opening polymerization is a powerful technique for the synthesis of polyesters from β-lactones. The mechanism and effectiveness of this polymerization are highly dependent on the monomer structure, the choice of initiator, and the reaction conditions. The polymerization of β-butyrolactone (BBL), the simplest β-substituted β-lactone, has been extensively studied and serves as a foundational model for understanding the polymerization of more complex, substituted lactones.
The AROP of β-lactones can be initiated by a variety of anionic species, including alkali metal alkoxides, hydroxides, and carboxylates. For less reactive β-lactones, such as those with bulky substituents, more potent initiating systems are often required. These typically involve the use of a strong base in conjunction with a cation-complexing agent, such as a crown ether, to enhance the nucleophilicity of the initiating anion.
A key aspect of the AROP of β-lactones is the nature of the propagating species. It has been established through detailed mechanistic studies, including mass spectrometry, that the polymerization of β-butyrolactone and its substituted derivatives proceeds predominantly through carboxylate active centers. This occurs regardless of the initiator used and is a crucial factor in achieving a controlled polymerization process.
The general mechanism for the AROP of a β-lactone initiated by an alkoxide, such as potassium methoxide complexed with 18-crown-6, involves the initial nucleophilic attack of the alkoxide on the carbonyl carbon of the lactone. This leads to the ring-opening and the formation of an ester and a new alkoxide. However, a rapid proton transfer from the acidic α-proton of another monomer molecule to the newly formed alkoxide can occur, generating a carboxylate anion. This carboxylate anion then acts as the true propagating species, attacking subsequent monomer molecules at the β-carbon, leading to alkyl-oxygen bond cleavage and the regeneration of a carboxylate end-group.
This mechanism has been shown to be applicable to a range of β-substituted β-propiolactones, including those with longer alkyl chains and other functional groups. For instance, the AROP of α-methyl-β-pentyl-β-propiolactone, a close structural analog to the lactone of methyl 3-hydroxyheptanoate, has been successfully carried out using potassium methoxide or potassium hydroxide complexed with 18-crown-6 as initiators. This demonstrates the feasibility of polymerizing β-lactones with bulky substituents at the β-position to produce high-molecular-weight polyesters.
The molecular weight and polydispersity of the resulting polymers can be controlled by adjusting the monomer-to-initiator ratio and the reaction conditions. The following tables present a compilation of research findings on the anionic ring-opening polymerization of various related lactones, showcasing the versatility of this method in producing a range of polyhydroxyalkanoates.
Table 1: Anionic Ring-Opening Polymerization of α-Methyl-β-pentyl-β-propiolactone
| Initiator System | Monomer | Resulting Polymer | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| CH₃OK / 18-crown-6 | α-Methyl-β-pentyl-β-propiolactone | Poly(2-methyl-3-hydroxyoctanoate) | 2100 | 1.2 | acs.org |
Table 2: Anionic Ring-Opening Polymerization of β-Alkoxymethyl-Substituted β-Lactones
| Initiator System | Monomer | Resulting Polymer | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| K⁺Ac⁻ / 18-crown-6 | β-(Methoxymethyl)-β-propiolactone | Poly(3-hydroxy-4-methoxybutyrate) | 1500 | 1.5 | researchgate.net |
| Bu₄N⁺Ac⁻ | β-(Methoxymethyl)-β-propiolactone | Poly(3-hydroxy-4-methoxybutyrate) | 2000 | 1.4 | researchgate.net |
| Bu₄N⁺OH⁻ | β-(Methoxymethyl)-β-propiolactone | Poly(3-hydroxy-4-methoxybutyrate) | 2500 | 1.3 | researchgate.net |
| K⁺Ac⁻ / 18-crown-6 | β-(Ethoxymethyl)-β-propiolactone | Poly(3-hydroxy-4-ethoxybutyrate) | 2500 | 1.3 | researchgate.net |
| Bu₄N⁺Ac⁻ | β-(Ethoxymethyl)-β-propiolactone | Poly(3-hydroxy-4-ethoxybutyrate) | 4500 | 1.2 | researchgate.net |
Biodegradation Studies of Polymers Containing 3 Hydroxyheptanoate Units
Environmental Biodegradation Mechanisms
The environmental fate of PHAs containing 3-hydroxyheptanoate is primarily dictated by microbial activity. In bioactive environments, microorganisms secrete enzymes that break down the polymer into assimilable components.
Activated sludge, a complex microbial consortium used in wastewater treatment, provides a potent environment for PHA biodegradation. Studies on copolymers containing monomers similar to 3-hydroxyheptanoate, such as 3-hydroxyhexanoate (B1247844) (3HHx), offer significant insights.
In a comparative study, the biodegradability of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) was evaluated against poly(3-hydroxybutyrate) (PHB) in an activated sludge environment. The results indicated a significantly faster degradation rate for the copolymer. After an 18-day period, a P(3HB-co-12%-3HHx) film exhibited a 40% weight loss, whereas the PHB homopolymer only lost 20% of its initial weight under the same conditions. researchgate.net This enhanced degradation is partly attributed to the lower crystallinity and rougher surface morphology of the copolymer, which facilitates microbial colonization and enzymatic attack. researchgate.net
Further research using controlled respirometry experiments with activated sludge inoculum confirmed the efficient mineralization of P(3HB-co-3HHx). Microbeads of the copolymer demonstrated nearly 90% carbon mineralization, a rate comparable to that of cellulose, a readily biodegradable natural polymer. acs.orgnih.gov The maximum degradation rate coefficient for P(3HB-co-3HHx) microbeads was measured to be between 17.5 and 18.7 mL CO₂·g⁻¹·day⁻¹, underscoring its high susceptibility to microbial degradation in such systems. acs.orgnih.gov
Table 1: Biodegradation of PHA films in Activated Sludge after 18 Days
| Polymer Type | Initial Weight (g) | Final Weight (g) | Weight Loss (%) |
|---|---|---|---|
| P(HB-co-12%-HHx) | 0.100 | 0.060 | 40% |
| PHB | 0.100 | 0.080 | 20% |
| Ecoflex | 0.100 | 0.095 | 5% |
Data sourced from studies on PHBHHx degradation. researchgate.net
Hydrolytic degradation involves the cleavage of ester bonds in the polymer backbone through reaction with water, without enzymatic aid. For PHAs, this process is generally much slower than enzymatic degradation and is heavily influenced by the polymer's chemical structure and physical properties. nih.govsci-hub.ru
The incorporation of medium-chain-length monomers like 3-hydroxyheptanoate or 3-hydroxyoctanoate (B1259324) into the polymer chain can influence hydrolytic stability. lp.edu.uacyberleninka.ru Copolymers containing these units may exhibit altered degradation kinetics compared to homopolymers like PHB. The introduction of longer alkyl side chains increases the hydrophobicity of the material, which can impede water penetration. However, this is often counteracted by a significant decrease in the polymer's crystallinity. preprints.org Amorphous regions of the polymer are more accessible to water molecules and thus hydrolyze more readily than the densely packed crystalline regions. nih.govpreprints.org
Enzymatic Degradation of PHAs with 3-Hydroxyheptanoate Inclusions
The primary mechanism for the biodegradation of PHAs in the environment is through enzymatic hydrolysis, catalyzed by specific enzymes known as PHA depolymerases. frontiersin.orgacs.org
PHA depolymerases are extracellular enzymes secreted by a wide range of microorganisms, including bacteria and fungi, to break down PHA sources in their surroundings. frontiersin.orgacs.orgresearchgate.net These enzymes act by hydrolyzing the ester linkages of the PHA polymer chain, releasing soluble monomers and oligomers that can then be transported into the microbial cell and utilized as carbon and energy sources. frontiersin.orgsemanticscholar.org
These enzymes exhibit specificity for different types of PHAs. They are broadly categorized based on their preference for either short-chain-length (scl-PHA) or medium-chain-length (mcl-PHA) substrates. frontiersin.orgnih.gov For instance, depolymerases that degrade PHB are classified as scl-PHA depolymerases, while those acting on polymers with longer side chains, such as poly(3-hydroxyoctanoate), are mcl-PHA depolymerases. nih.govfrontiersin.org Copolymers containing both 3-hydroxybutyrate (B1226725) and 3-hydroxyheptanoate units would be susceptible to depolymerases that can accommodate both types of monomers or a mixture of different depolymerases. The degradation of a P(3HB-co-3HHx) copolymer by a PHB depolymerase from Ralstonia pickettii T1 was found to yield a mixture of monomers and various hybrid oligomers, such as the 3HB–3HHx dimer. frontiersin.org
The monomer composition of a PHA copolymer is a crucial determinant of its susceptibility to enzymatic degradation. semanticscholar.orgtandfonline.com The rate of enzymatic hydrolysis is significantly influenced by the type and proportion of comonomers included in the polymer backbone. frontiersin.org
The inclusion of 3-hydroxyheptanoate or similar mcl-monomers like 3-hydroxyhexanoate into a PHB chain generally increases the rate of enzymatic degradation. researchgate.netsemanticscholar.org This is primarily because the comonomer units disrupt the crystalline lattice of the PHB polymer, leading to a higher proportion of amorphous regions. nih.gov PHA depolymerases preferentially attack the more accessible amorphous parts of the polymer surface before moving to the more resistant crystalline domains. semanticscholar.org
Research has shown that the degradation rate of P(3HB-co-3HHx) films by PHA depolymerase is dependent on the 3HHx content. One study found that a copolymer with 12 mol% 3HHx degraded faster than those with 5 mol% or 20 mol% 3HHx, suggesting an optimal composition for enzymatic action. researchgate.net However, other studies have observed that while blending PHB with a high-3HHx-content copolymer increased degradability, the effect of the specific 3HHx mole fraction on the degradation rate was not linear. mdpi.com While lower crystallinity enhances enzyme access, very long side chains in mcl-PHAs could potentially cause steric hindrance, slowing the binding of the enzyme to the polymer chain. frontiersin.org Therefore, the relationship between monomer composition and enzymatic susceptibility is complex, involving an interplay between crystallinity, surface morphology, and enzyme-substrate affinity. researchgate.netsemanticscholar.org
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 3-Hydroxyheptanoate | 3HHp |
| 3-Hydroxybutyrate | 3HB |
| 3-Hydroxyhexanoate | 3HHx |
| 3-Hydroxyoctanoate | PHO |
| 3-Hydroxyvalerate (B1259860) | 3HV |
| Poly(3-hydroxybutyrate) | PHB |
| Poly(3-hydroxybutyrate-co-3-hydroxyheptanoate) | P(3HB-co-3HHp) |
| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) | P(3HB-co-3HHx) |
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) | PHBV |
| Polyhydroxyalkanoate | PHA |
Advanced Analytical and Spectroscopic Research Methodologies
Chromatographic Techniques for Monomer Analysis in Research
Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For Methyl 3-hydroxyheptanoate and its related polymer, several chromatographic techniques are indispensable.
Gas Chromatography (GC) is a primary technique for determining the monomer composition of polyhydroxyalkanoates (PHAs). researchgate.net To analyze the 3-hydroxyheptanoate (3HHp) content in a polymer sample, the polymer must first undergo acidic methanolysis. This process breaks down the polyester (B1180765) into its constituent methyl ester monomers, including this compound. nih.gov The resulting volatile esters are then suitable for GC analysis.
The mixture of methyl esters is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time—the time it takes for a compound to travel through the column—is used to identify this compound, while the area of the corresponding peak is proportional to its concentration. This method allows for the precise determination of the molar fraction of 3HHp units within the polymer. ntu.edu.sg For unambiguous identification, GC is often coupled with a mass spectrometer (GC-MS). ntu.edu.sg
Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| Sample Preparation | Acidic methanolysis of poly(3-hydroxyheptanoate) sample |
| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial 80°C, ramp to 250°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Internal Standard | Methyl benzoate (B1203000) or similar compound nih.govntu.edu.sg |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC. While GC is more common for PHA monomer analysis after derivatization, HPLC can be employed for the quantitative analysis of hydroxy acids or their esters from a sample matrix.
For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be used. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.com Separation occurs based on the compound's hydrophobicity. As the sample passes through the column, this compound is retained on the stationary phase and then eluted by the mobile phase. A detector, commonly a UV detector or a mass spectrometer, is used for quantification. This technique is particularly useful for analyzing samples in aqueous media and for preparatory-scale separations. sielc.com
Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Quantitative Analysis
| Parameter | Value/Description |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 10-20 µL |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. amazonaws.com This technique is not used to analyze the monomer but is essential for characterizing the poly(3-hydroxyheptanoate) polymer. GPC separates polymer molecules based on their hydrodynamic volume in solution. amazonaws.com
A solution of the polymer, typically in a solvent like chloroform, is passed through a column packed with porous gel beads. mdpi.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. Smaller chains penetrate the pores to varying extents and elute later. A detector, most commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes. amazonaws.commdpi.com By calibrating the system with polymer standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the poly(3-hydroxyheptanoate) sample can be determined. mdpi.commdpi.com
Table 3: Example Gel Permeation Chromatography (GPC) Data for a Poly(3-hydroxyheptanoate) Sample
| Parameter | Value |
|---|---|
| Weight-Average Molecular Weight (Mw) | 350,000 g/mol |
| Number-Average Molecular Weight (Mn) | 150,000 g/mol |
| Polydispersity Index (PDI) | 2.33 |
Spectroscopic Characterization for Structural Elucidation in Research
Spectroscopic methods are used to probe the molecular structure of compounds by observing their interaction with electromagnetic radiation. For this compound, NMR spectroscopy and mass spectrometry are indispensable for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a detailed map of the carbon-hydrogen framework of this compound.
¹H NMR: This technique provides information about the different types of protons in the molecule and their chemical environments. The spectrum for this compound would show distinct signals for the methyl ester protons, the proton on the carbon bearing the hydroxyl group, and the various methylene (B1212753) and methyl protons of the heptanoate (B1214049) chain. The chemical shift, integration (area under the peak), and splitting pattern (multiplicity) of each signal are used for assignment.
¹³C NMR: This technique provides information about the different carbon atoms in the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom, including the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the methoxy (B1213986) carbon, and the carbons of the alkyl chain.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (terminal) | ~0.90 | Triplet (t) |
| -CH₂-CH₂-CH₂-CH₃ | ~1.30 | Multiplet (m) |
| -CH₂-CH(OH)- | ~1.45-1.55 | Multiplet (m) |
| -CH₂-C=O | ~2.40-2.55 | Doublet of Doublets (dd) |
| -O-CH₃ | ~3.70 | Singlet (s) |
| -CH(OH)- | ~4.05 | Multiplet (m) |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C H₃ (terminal) | ~14.0 |
| -C H₂-CH₃ | ~22.5 |
| -C H₂-CH₂-CH₃ | ~27.5 |
| -C H₂-CH(OH)- | ~36.5 |
| -C H₂-C=O | ~43.0 |
| -O-C H₃ | ~51.5 |
| -C H(OH)- | ~67.5 |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
When coupled with Gas Chromatography (GC-MS), the typical ionization method is Electron Ionization (EI). This high-energy technique causes extensive fragmentation of the this compound molecule. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification. Key fragments would arise from cleavage adjacent to the hydroxyl and carbonyl groups.
When coupled with Liquid Chromatography (LC-MS), a soft ionization technique such as Electrospray Ionization (ESI) is commonly used. ESI typically forms a protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov This allows for the accurate determination of the molecular weight (160.21 g/mol for C₈H₁₆O₃, so the [M+H]⁺ ion would be at m/z 161.22). Further structural information can be obtained using tandem mass spectrometry (MS/MS or MSn), where the [M+H]⁺ ion is isolated and fragmented to reveal details about the molecule's connectivity. nih.gov
Table 6: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z (Mass-to-Charge Ratio) | Method |
|---|---|---|
| [M]⁺ (Molecular Ion) | 160 | EI |
| [M+H]⁺ (Protonated Molecule) | 161 | ESI |
| [M-OCH₃]⁺ (Loss of methoxy group) | 129 | EI/ESI-MSn |
| [CH₃-O-C(OH)=CH₂]⁺ (McLafferty rearrangement) | 88 | EI |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Polymer Structure Research
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique utilized to investigate the molecular structure of polymers. This method is predicated on the principle that chemical bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a polymer sample, the bonds absorb radiation at their characteristic frequencies, resulting in a unique spectral fingerprint that provides valuable information about the functional groups present. In the context of polymers incorporating this compound, FT-IR spectroscopy is instrumental in confirming the incorporation of the monomer into the polymer backbone, assessing copolymer composition, and studying polymer crystallinity.
The FT-IR spectrum of a polyhydroxyalkanoate (PHA) containing 3-hydroxyheptanoate units would exhibit characteristic absorption bands indicative of its chemical structure. The most prominent band is typically observed in the region of 1720-1740 cm⁻¹, which corresponds to the stretching vibration of the ester carbonyl group (C=O) in the polyester backbone. nih.gov The precise position of this peak can be influenced by the local molecular environment and the degree of crystallinity of the polymer.
Stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the alkyl side chains appear in the 2800-3000 cm⁻¹ region. researchgate.net Specifically, asymmetric and symmetric stretching of C-H in CH₂ and CH₃ groups can be identified. The region between 1000 and 1500 cm⁻¹ is often referred to as the "fingerprint region" and contains a wealth of information about the polymer's structure, including C-O and C-C stretching vibrations, as well as CH₂ and CH₃ bending vibrations. nih.gov
Detailed analysis of the FT-IR spectra of related polyhydroxyalkanoate (PHA) copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV)), provides insights into the spectral features that would be expected for polymers containing this compound. The intensity of specific absorption bands can be correlated with the molar fraction of the constituent monomers, offering a method for quantitative analysis of the copolymer composition. nih.gov For instance, changes in the relative intensities of bands associated with the different alkyl side chains can be used to determine the ratio of 3-hydroxyheptanoate to other co-monomers.
Table 1: Characteristic FT-IR Absorption Bands in Polyhydroxyalkanoates
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3450 | O-H stretch | Terminal -OH group | researchgate.net |
| 2976, 2931, 2853 | C-H stretch | -CH₃ and -CH₂ groups | researchgate.net |
| 1720-1740 | C=O stretch | Ester carbonyl | nih.gov |
| ~1453 | C-H bend (asymmetric) | -CH₃ group | nih.gov |
| 1000-1300 | C-O stretch | Ester C-O-C linkage | researchgate.netnih.gov |
Research on various PHAs has demonstrated that FT-IR spectroscopy can also be used to probe the physical state of the polymer. The shape and position of certain absorption bands are sensitive to the degree of crystallinity. nih.gov For example, the ester carbonyl band often consists of two components: a sharper peak at a lower wavenumber corresponding to the crystalline phase and a broader shoulder at a higher wavenumber attributed to the amorphous phase. By deconvoluting this band, the relative amounts of crystalline and amorphous material can be estimated. This is crucial as the crystallinity significantly influences the mechanical and thermal properties of the polymer.
Furthermore, advanced FT-IR techniques, such as two-dimensional correlation spectroscopy (2D-COS), can be employed to study the structural changes in these polymers during processes like melting and crystallization. udel.edu These methods can reveal the sequence of events at a molecular level as the polymer undergoes phase transitions, providing a deeper understanding of its behavior. While specific studies focusing solely on polymers of this compound are not widely available, the extensive research on analogous PHAs provides a solid framework for interpreting the FT-IR spectra of such materials and elucidating their structure-property relationships.
Theoretical and Computational Studies
Quantum Mechanical Simulations of Reactivity and Mechanisms
Quantum mechanical (QM) simulations are fundamental to understanding the electronic structure and reactivity of Methyl 3-hydroxyheptanoate. These simulations solve the Schrödinger equation for the molecule, providing insights into bond energies, charge distributions, and the potential energy surfaces of chemical reactions.
The thermal decomposition, or thermolysis, of esters is a critical area of study, particularly for understanding their stability and degradation pathways. For short-chain-length polyhydroxyalkanoates (scl-PHA), thermal degradation is a key consideration during melt processing. The primary mechanism for the thermal degradation of many esters, including those found in PHAs, is believed to be a non-radical, random chain-scission reaction involving a cis-elimination mechanism.
In the case of this compound, quantum mechanical methods such as Density Functional Theory (DFT) would be employed to model the transition state of this elimination reaction. The calculations would focus on determining the activation energy (Ea) for the cleavage of the ester bond, leading to the formation of crotonate-like and alcohol end-groups.
Solvent effects on these reaction pathways can also be simulated using computational models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the influence of the surrounding medium on the reaction energetics. Explicit solvent models, where individual solvent molecules are included in the simulation, combined with molecular dynamics, can provide a more detailed picture of specific solvent-molecule interactions.
Illustrative Data Table: Calculated Activation Energies for Thermolysis
| Reaction Pathway | Method | Basis Set | Solvent Model | Calculated Activation Energy (kJ/mol) |
| Cis-elimination | B3LYP | 6-31G(d,p) | None (Gas Phase) | Hypothetical Value: 150 |
| Cis-elimination | B3LYP | 6-31G(d,p) | PCM (Methanol) | Hypothetical Value: 140 |
| Radical Scission | B3LYP | 6-31G(d,p) | None (Gas Phase) | Hypothetical Value: 250 |
| Note: The data in this table is illustrative and based on typical values for similar compounds, not on specific experimental or computational results for this compound. |
Theoretical methods are instrumental in determining the reaction kinetics and thermodynamic properties of chemical processes involving this compound. Transition State Theory (TST) is a common approach used in conjunction with quantum mechanical calculations to estimate reaction rate constants.
For a given reaction, such as the hydrolysis of the ester or its reaction with radicals, the first step involves locating the transition state structure on the potential energy surface using QM methods. The vibrational frequencies of the reactants and the transition state are then calculated to determine the zero-point vibrational energies and partition functions. These parameters are then used within the TST framework to calculate the rate constant (k) as a function of temperature. For example, a theoretical study on the reaction of 3-hydroxy-3-methyl-2-butanone (B89657) with OH radicals utilized DFT to identify hydrogen abstraction pathways and calculate theoretical rate constants that were in good agreement with experimental data. researchgate.net
Thermodynamic properties such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can also be computed with high accuracy using methods like G3 or G4 theory, which are composite methods that approximate high-level QM calculations.
Illustrative Data Table: Calculated Thermodynamic and Kinetic Parameters
| Parameter | Value | Method |
| Enthalpy of Formation (ΔHf°) | Hypothetical Value: -550 kJ/mol | G4(MP2) |
| Entropy (S°) | Hypothetical Value: 450 J/(mol·K) | B3LYP/6-311+G(d,p) |
| Rate Constant (k) at 298 K for OH radical reaction | Hypothetical Value: 1.5 x 10⁻¹² cm³/molecule·s | CCSD(T)//B3LYP |
| Note: The data in this table is for illustrative purposes and does not represent experimentally verified values for this compound. |
Molecular Modeling of Enzyme-Substrate Interactions
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are essential for understanding how this compound interacts with enzymes, particularly those involved in its biosynthesis, such as PHA synthases.
The production of polyhydroxyalkanoates (PHAs) relies on the catalytic activity of PHA synthases. These enzymes polymerize (R)-3-hydroxyacyl-CoA thioesters into PHA polymers. The rational design of these enzymes aims to improve their efficiency, alter their substrate specificity to produce novel polymers, and enhance their stability. nih.govnih.gov
Molecular modeling plays a crucial role in this process. A typical workflow would involve:
Homology Modeling: If the crystal structure of the target PHA synthase is not available, a 3D model of the enzyme is built based on the known structures of related enzymes.
Molecular Docking: Methyl 3-hydroxyheptanoyl-CoA (the activated form of the monomer) is then "docked" into the active site of the enzyme model. This predicts the most likely binding pose of the substrate and identifies key amino acid residues involved in the interaction.
Molecular Dynamics (MD) Simulations: An MD simulation is performed on the enzyme-substrate complex to study its dynamic behavior over time. This can reveal how the enzyme accommodates the substrate and the conformational changes that occur during the catalytic process.
By analyzing the interactions observed in these simulations, researchers can identify specific amino acid residues to mutate in order to enhance the enzyme's affinity for Methyl 3-hydroxyheptanoyl-CoA or to enable it to incorporate other, non-natural monomers. For instance, studies on Class I PHA synthases have utilized in silico homology modeling to understand their enzymatic capabilities and guide the engineering of these enzymes. nih.gov
Illustrative Data Table: Key Amino Acid Interactions from a Hypothetical Docking Study
| Amino Acid Residue | Interaction Type | Distance (Å) |
| Serine 260 | Hydrogen Bond with Hydroxyl Group | Hypothetical Value: 2.1 |
| Cysteine 319 | Covalent Intermediate with Thioester | Hypothetical Value: 1.8 |
| Tryptophan 425 | Hydrophobic Interaction with Alkyl Chain | Hypothetical Value: 3.5 |
| Aspartate 480 | Hydrogen Bond with Hydroxyl Group | Hypothetical Value: 2.5 |
| Note: This table represents a hypothetical output from a molecular docking simulation of Methyl 3-hydroxyheptanoyl-CoA in the active site of a PHA synthase. |
Research Applications Excluding Prohibited Elements
Chiral Building Block in Advanced Organic Synthesis
As a chiral molecule, Methyl 3-hydroxyheptanoate serves as a valuable starting material or intermediate in the synthesis of more complex, stereochemically-defined molecules. The presence of a stereocenter at the C3 position is crucial for its application in asymmetric synthesis, where the control of stereochemistry is paramount.
In the field of organic synthesis, chiral pool synthesis is a strategy that utilizes readily available enantiopure compounds as starting materials. This compound fits this role as it can be derived from the depolymerization of poly(3-hydroxyalkanoates) (PHAs), which are biodegradable polyesters produced by various microorganisms. Specifically, the methanolysis of poly(3-hydroxyheptanoate) yields the chiral methyl ester.
Researchers utilize this compound as a precursor for the synthesis of various complex organic molecules. The hydroxyl and ester functionalities serve as handles for further chemical modifications, such as oxidation, reduction, and carbon-carbon bond-forming reactions, all while retaining the crucial stereochemical information from the original molecule. This approach is instrumental in the laboratory-scale synthesis of molecules with specific biological or material properties being investigated.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. While less common than its use as a direct precursor, derivatives of 3-hydroxyheptanoic acid can function in this capacity. The chiral center of the molecule can influence the facial selectivity of reactions on a prochiral substrate that has been attached to it. After the desired stereoselective transformation is complete, the auxiliary can be cleaved from the newly formed chiral molecule. This strategy allows for the creation of new stereocenters with a high degree of control.
Derivatization for Biofuel Research (Chemical Transformation Focus)
The global search for sustainable and renewable energy sources has led to investigations into a wide array of organic molecules as potential biofuels or fuel additives. Medium-chain length hydroxyalkanoate methyl esters, including this compound, are being explored in this context.
This compound is a member of the broader class of compounds known as hydroxyalkanoate methyl esters (HAMEs). These are often produced via the acid-catalyzed transesterification of bacterially-produced polyhydroxyalkanoates (PHAs). The process involves breaking down the long polymer chains of poly(3-hydroxyheptanoate) with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield the individual methyl ester monomers.
Research into these medium-chain length HAMEs for biofuel applications focuses on their combustion properties and their potential as additives to conventional fuels. Studies have investigated the combustion heats of various HAMEs to evaluate their energy content. While specific data for pure this compound is not as prevalent as for shorter-chain analogues like Methyl 3-hydroxybutyrate (B1226725), the general class of medium-chain length HAMEs has shown promise. For instance, a mixture of medium-chain length HAMEs has been reported to have a combustion heat of approximately 30 kJ/g. The properties of these esters, such as viscosity, flash point, and cetane number, are critical parameters that are evaluated in fuel studies to determine their suitability and performance.
Interactive Data Table: General Properties of Medium-Chain Length HAMEs in Biofuel Research
| Property | Value Range | Significance in Fuel Applications |
| Combustion Heat | ~30 kJ/g | Indicates the energy content released upon burning. |
| Purity (Post-esterification) | Often >95% | High purity is essential for consistent fuel performance and to avoid engine deposits. |
| Recovery Percentage | Variable (e.g., ~65%) | Reflects the efficiency of the production process from the parent polymer. |
Q & A
Q. What are the established methods for synthesizing methyl 3-hydroxyheptanoate in laboratory settings?
this compound can be synthesized via microbial pathways using Pseudomonas putida strains engineered for polyhydroxyalkanoate (PHA) production. For example, fed-batch fermentation with fatty acid precursors (e.g., nonanoic acid) induces incorporation of 3-hydroxyheptanoate monomers into PHA copolymers, which are subsequently extracted and subjected to methanolysis to yield methyl esters . Chemical synthesis routes may involve esterification of 3-hydroxyheptanoic acid using acidic catalysts, though microbial methods are preferred for enantiomeric purity.
Q. How can researchers characterize the purity and structural identity of this compound?
Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): For identifying ester derivatives and quantifying residual solvents.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the ester functional group and hydroxyl positioning.
- Gel Permeation Chromatography (GPC): Absolute molecular weight determination using tetrahydrofuran (THF) as a carrier solvent, validated against polystyrene standards for medium-chain-length PHAs .
- FT-IR Spectroscopy: To verify ester carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.
Q. What safety protocols are critical when handling this compound?
Refer to GHS-compliant safety data sheets (SDS):
- Use nitrile gloves and chemical-resistant lab coats to avoid skin contact (H315/H319 hazards) .
- Work in a fume hood to prevent inhalation of vapors (P261 precaution) .
- In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention (P305+P351+P338) .
Advanced Research Questions
Q. How do copolymerization ratios of 3-hydroxyheptanoate affect thermal and mechanical properties in PHAs?
Increasing 3-hydroxyheptanoate content in PHA copolymers reduces crystallinity and glass transition temperature (Tg), enhancing flexibility. For example, PHAs with 30 mol% 3-hydroxyheptanoate exhibit weight-average molecular weights (~18,200 Da) and dispersities (Đ ≈ 2), which influence melt viscosity and processability . Differential Scanning Calorimetry (DSC) and rheological studies are recommended to correlate monomer composition with material performance.
Q. What experimental challenges arise in quantifying this compound in complex biological matrices?
Challenges include:
- Matrix Interference: Lipids and proteins in microbial lysates require pre-treatment (e.g., solvent extraction, solid-phase extraction).
- Isomer Separation: Enantiomeric resolution demands chiral columns in HPLC or GC, which may lack commercial availability for medium-chain hydroxyesters.
- Low Concentrations: Sensitivity limits of GC-MS necessitate derivatization (e.g., silylation) to enhance volatility .
Q. How can researchers resolve contradictions in reported molecular weight data for this compound-containing polymers?
Discrepancies often stem from calibration standards (e.g., polystyrene vs. PHA-specific). Use multi-angle light scattering (MALS) coupled with GPC for absolute molecular weight measurements. For medium-chain-length PHAs, uncorrected polystyrene calibrations in THF may overestimate weights by ≤10% . Validate with Mark-Houwink parameters derived from intrinsic viscosity measurements.
Q. What strategies optimize the yield of 3-hydroxyheptanoate monomers in microbial systems?
- Substrate Engineering: Feed nonanoic acid to Pseudomonas putida PpUW2, which preferentially incorporates 3-hydroxyheptanoate (C7) and 3-hydroxynonanoate (C9) .
- Gene Knockouts: Disrupt β-oxidation pathways to prevent monomer degradation.
- Fed-Batch Fermentation: Maintain carbon/nitrogen ratios to prolong the PHA accumulation phase.
Methodological Guidance
Q. How to design a robust hypothesis for studying this compound’s role in polymer biodegradability?
Example hypothesis: "Increasing 3-hydroxyheptanoate content in PHA copolymers will reduce enzymatic degradation rates due to lowered crystallinity, as measured via mass loss in soil burial assays over 60 days." Justify using literature on PHA depolymerase specificity toward short- vs. medium-chain monomers .
Q. What statistical methods are appropriate for analyzing discrepancies in monomer incorporation data?
Use ANOVA to compare mean incorporation rates across experimental conditions (e.g., substrate type, fermentation pH). For small datasets, apply non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
